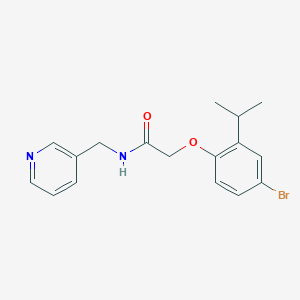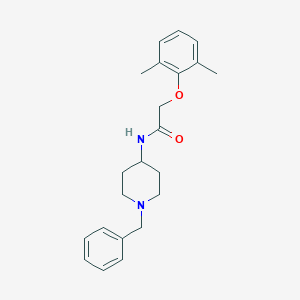![molecular formula C15H16N2O2S B268963 N-{4-[(propylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268963.png)
N-{4-[(propylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(propylamino)carbonyl]phenyl}-2-thiophenecarboxamide, commonly known as PTX-200, is a small molecule inhibitor that has gained significant attention in the field of cancer research. PTX-200 has been shown to inhibit the growth of cancer cells by targeting the protein known as CK2, which plays a crucial role in cell proliferation and survival. In
Mécanisme D'action
PTX-200 inhibits the activity of CK2, which is a protein kinase that plays a crucial role in cell proliferation and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to be an effective strategy for cancer therapy. PTX-200 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
PTX-200 has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of several proteins that are involved in cell proliferation and survival, including Akt, STAT3, and NF-κB. PTX-200 also inhibits the expression of several genes that are involved in cell proliferation and survival, including c-Myc and survivin. In addition, PTX-200 has been shown to induce the expression of several genes that are involved in apoptosis, including Bax and caspase-3.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PTX-200 is its specificity for CK2. Unlike other protein kinase inhibitors, PTX-200 does not inhibit the activity of other protein kinases, which reduces the likelihood of off-target effects. However, one of the limitations of PTX-200 is its low solubility in water, which can make it difficult to use in some experiments. In addition, PTX-200 can be toxic to normal cells at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the research on PTX-200. One direction is to explore the combination of PTX-200 with other anticancer agents, such as chemotherapy or radiation therapy. Another direction is to investigate the use of PTX-200 in the treatment of other diseases, such as autoimmune diseases or inflammatory diseases. Finally, further research is needed to optimize the synthesis method of PTX-200 and to develop more potent and selective inhibitors of CK2.
In conclusion, PTX-200 is a promising small molecule inhibitor that has shown significant anticancer properties. Its specificity for CK2 and its ability to induce apoptosis in cancer cells make it an attractive candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of PTX-200 and to optimize its use in cancer treatment.
Méthodes De Synthèse
The synthesis of PTX-200 is a multistep process that involves several chemical reactions. The first step involves the preparation of 4-(propylamino)benzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-thiophenecarboxamide to give PTX-200. The final product is purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
PTX-200 has been extensively studied for its anticancer properties. Several studies have shown that PTX-200 inhibits the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. PTX-200 has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer.
Propriétés
Nom du produit |
N-{4-[(propylamino)carbonyl]phenyl}-2-thiophenecarboxamide |
|---|---|
Formule moléculaire |
C15H16N2O2S |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
N-[4-(propylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H16N2O2S/c1-2-9-16-14(18)11-5-7-12(8-6-11)17-15(19)13-4-3-10-20-13/h3-8,10H,2,9H2,1H3,(H,16,18)(H,17,19) |
Clé InChI |
MLPALNAIHVPENY-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
SMILES canonique |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(3-chlorophenyl)carbamoyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B268881.png)
![3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268885.png)
![N-[3-(acetylamino)phenyl]-4-(2-methoxyethoxy)benzamide](/img/structure/B268889.png)
![3-ethoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268890.png)
![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B268891.png)
![3-[(3-ethoxybenzoyl)amino]-N-isopropylbenzamide](/img/structure/B268894.png)
![4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268897.png)
![2-(2-tert-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268900.png)

![N-{4-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide](/img/structure/B268904.png)
![3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268905.png)

![3-bromo-N-[2-(diethylamino)ethyl]-4-methoxybenzamide](/img/structure/B268907.png)
![2-(2,6-dimethylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268908.png)